molecular formula C11H9NO3 B13615860 2-Hydroxy-2-(6-quinolyl)acetic Acid

2-Hydroxy-2-(6-quinolyl)acetic Acid

Cat. No.: B13615860
M. Wt: 203.19 g/mol
InChI Key: NGBAFEWXBSRZFI-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(quinolin-6-yl)acetic acid is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(quinolin-6-yl)acetic acid typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the condensation of quinoline-6-carboxaldehyde with glycine in the presence of a base, followed by oxidation to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sodium acetate.

Industrial Production Methods

Industrial production of 2-hydroxy-2-(quinolin-6-yl)acetic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(quinolin-6-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-2-(quinolin-6-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(quinolin-6-yl)acetic acid involves its interaction with various molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it could interfere with DNA replication or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2-(quinolin-6-yl)acetic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to be easily modified makes it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-hydroxy-2-quinolin-6-ylacetic acid

InChI

InChI=1S/C11H9NO3/c13-10(11(14)15)8-3-4-9-7(6-8)2-1-5-12-9/h1-6,10,13H,(H,14,15)

InChI Key

NGBAFEWXBSRZFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(C(=O)O)O)N=C1

Origin of Product

United States

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